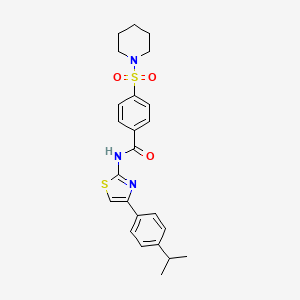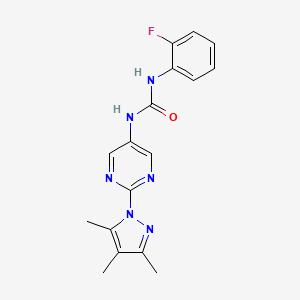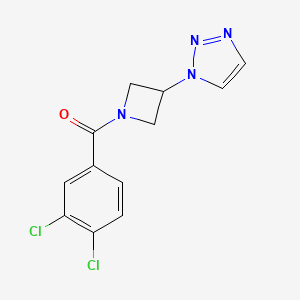
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about contains a 1,2,3-triazole ring, an azetidine ring, and a dichlorophenyl group. The 1,2,3-triazole ring is a structural fragment whose presence in compounds makes them attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocyclic Compounds
Mistry and Desai (2006) researched the synthesis of compounds, including azetidin-2-ones, using microwave-assisted methods. Their focus was on exploring the pharmacological potential of these compounds, specifically their antibacterial and antifungal activities against various pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).
Synthesis of Triazole and Triazolidin Derivatives
Abosadiya et al. (2018) developed new triazole derivatives through efficient synthesis methods. They characterized these compounds using various spectroscopic techniques and assessed their crystal structures, providing insights into the relationship between molecular structure and biological activity (Abosadiya et al., 2018).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds, incorporating azetidin-2-ones, and evaluated them for anticancer and antimicrobial activities. They conducted molecular docking studies to understand their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Catalytic Applications in Organic Synthesis
Ozcubukcu et al. (2009) explored a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This research demonstrated the utility of triazole-based compounds in catalyzing organic reactions under various conditions (Ozcubukcu et al., 2009).
Enantioselective Catalysis
Wang et al. (2008) investigated N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for its potential in catalyzing asymmetric additions to aldehydes. Their work highlights the role of azetidines in enantioselective catalysis, particularly in reactions involving organozinc reagents (Wang et al., 2008).
Dihydroorotate Dehydrogenase Inhibitors
Gong et al. (2017) focused on the optimization of triazole derivatives as inhibitors of human dihydroorotate dehydrogenase (HsDHODH). They synthesized a series of novel compounds and analyzed their structure-activity relationships, contributing to the understanding of HsDHODH inhibition (Gong et al., 2017).
Anti-Tubercular Agents
Thomas et al. (2014) designed and developed novel azetidinone derivatives containing 1,2,4-triazole for anti-tubercular activity. They conducted molecular docking experiments and synthesized compounds for evaluation against Mycobacterium tuberculosis (Thomas et al., 2014).
Mild Steel Corrosion Inhibitors
Li et al. (2007) synthesized triazole derivatives and studied their effectiveness as inhibitors for mild steel corrosion in acid media. Their work provides insights into the correlation between molecular structure and corrosion inhibition efficiency (Li et al., 2007).
Mecanismo De Acción
Target of Action
The compound, also known as (3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, contains a 1,2,3-triazole ring, which is a structural fragment that makes compounds attractive for screening for biological activity . This is because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The interaction of the compound with its targets involves the formation of hydrogen bonds due to the presence of the 1,2,3-triazole ring . This interaction results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases . These include methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Pharmacokinetics
The 1,2,3-triazole ring is resistant to metabolic degradation, which could potentially enhance the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with compounds containing a 1,2,3-triazole ring , the effects could potentially include antimicrobial, antiviral, and anticancer activities, among others.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGUOMOAWVKNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

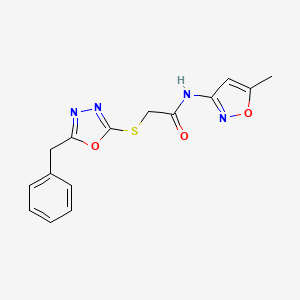
![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)
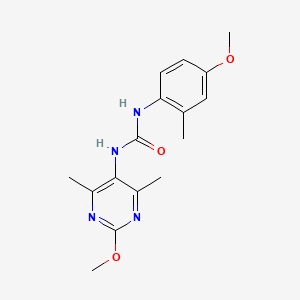
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)
![2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B2858147.png)

![1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B2858150.png)
